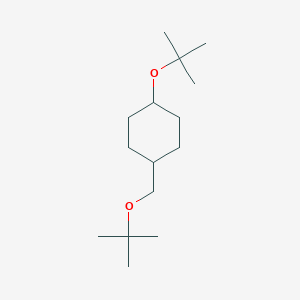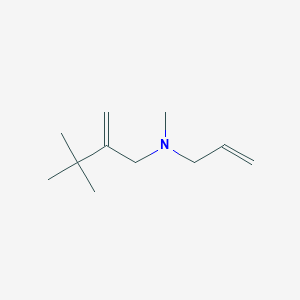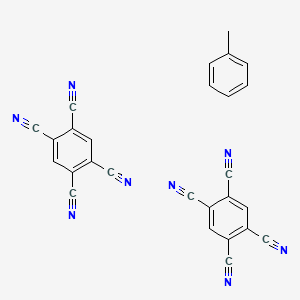![molecular formula C17H13NO2S B14592385 3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid CAS No. 61164-50-9](/img/structure/B14592385.png)
3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid is a compound that features an indole ring, a phenyl group, and a sulfanyl group attached to a prop-2-enoic acid backbone. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and roles in cell biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid, often involves classical methods such as the Fischer indole synthesis. This method typically involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Other methods include the Bartoli indole synthesis, which involves the reaction of nitroalkenes with vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions
3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindoles.
Reduction: Reduction of the double bond in the prop-2-enoic acid moiety.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens and nitrating agents.
Major Products
Oxidation: Formation of oxindoles.
Reduction: Formation of saturated propanoic acid derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may also interact with DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-propionic acid: Known for its antioxidant properties.
Indole-3-carbinol: Studied for its anticancer effects
Uniqueness
3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid is unique due to the presence of the sulfanyl group, which can impart distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
61164-50-9 |
|---|---|
Molecular Formula |
C17H13NO2S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-(1H-indol-3-ylsulfanyl)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C17H13NO2S/c19-17(20)10-15(12-6-2-1-3-7-12)21-16-11-18-14-9-5-4-8-13(14)16/h1-11,18H,(H,19,20) |
InChI Key |
PMCXGNCIDLUCAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)SC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14592309.png)






methyl}(ethoxymethoxy)oxophosphanium](/img/structure/B14592358.png)

![Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]-](/img/structure/B14592372.png)


![3-(Methylsulfanyl)-3-{[2-(methylsulfanyl)ethyl]amino}-1-phenylprop-2-EN-1-one](/img/structure/B14592376.png)
![3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14592380.png)
